2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone is a bicyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its [2.2.1] bicyclo framework.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NOS/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYVEJZGQCTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thia-azabicyclo precursor with a difluorophenylmethanone derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process and ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Features
Key Observations :
- The target compound and BK81521 share the same [2.2.1] bicyclo system but differ in substituents: the former has a fluorinated aryl group, while BK81521 features a cyclohexyl group. This substitution impacts molecular weight (281.32 vs. 239.38) and likely alters solubility and steric interactions.
- The penicillin derivative () has a larger [3.2.0] bicyclo system with additional functional groups (carboxylic acid, hydroxyphenyl), contributing to its antibiotic activity.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone can be represented as follows:
- IUPAC Name : 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone
- Molecular Formula : C12H12F2NOS
- Molecular Weight : 251.29 g/mol
This compound features a bicyclic system that includes a sulfur atom and a nitrogen atom, contributing to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-thia-5-azabicyclo[2.2.1]heptane derivatives exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .
Neurological Implications
Research indicates that the bicyclic structure may interact with neurotransmitter systems, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This interaction could lead to therapeutic effects in conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Case Studies
-
Study on γ-secretase Inhibition :
A study evaluated the inhibitory effects of various compounds on γ-secretase, an enzyme implicated in Alzheimer's disease pathology. The results suggested that derivatives of the bicyclic structure could effectively inhibit this enzyme, leading to decreased amyloid-beta production . -
Antidepressant-like Effects :
In animal models, related compounds have demonstrated antidepressant-like effects through modulation of serotonergic and noradrenergic systems, indicating potential for developing new antidepressants based on this scaffold .
The biological activity of 2-thia-5-azabicyclo[2.2.1]heptan derivatives is believed to be mediated through several mechanisms:
- Receptor Modulation : Interaction with nAChRs may enhance synaptic transmission and plasticity.
- Enzyme Inhibition : Compounds may inhibit enzymes like γ-secretase, altering amyloid precursor protein processing.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
